molecular formula C24H19NO2 B3826383 (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide

(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B3826383
M. Wt: 353.4 g/mol
InChI Key: RJEAIGOXAQYCTD-HBKJEHTGSA-N
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Description

(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide (Vitas-M Lab ID: STK047529) is a cinnamanilide derivative characterized by two conjugated enamide groups linked via a central phenyl ring. Its molecular weight is 353.42 g/mol, and it exists as a dry powder under standard conditions .

Properties

IUPAC Name

(E)-N-[4-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO2/c26-23(21-9-5-2-6-10-21)17-13-20-11-15-22(16-12-20)25-24(27)18-14-19-7-3-1-4-8-19/h1-18H,(H,25,27)/b17-13+,18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEAIGOXAQYCTD-HBKJEHTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C=CC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)/C=C/C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide typically involves the condensation of an appropriate amine with a corresponding aldehyde or ketone. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. Solvents like ethanol or methanol are commonly used to dissolve the reactants and provide a medium for the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Amide Bond Reactivity

The enamide group (C=C adjacent to the amide) undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Yields cinnamic acid derivatives and aromatic amines.

  • Basic Hydrolysis : Produces carboxylate salts and amines under alkaline conditions.

Conditions :

Reaction TypeReagents/ConditionsProductsReference
Acidic HydrolysisHCl (6M), reflux, 6h3-phenylprop-2-enoic acid + 4-(3-oxo-3-phenylprop-1-en-1-yl)aniline
Basic HydrolysisNaOH (2M), 80°C, 4hSodium 3-phenylprop-2-enoate + aromatic amine salt

The conjugation between the double bond and amide stabilizes the intermediate, slowing hydrolysis compared to non-conjugated amides .

α,β-Unsaturated Ketone (Enone) Reactions

The enone moiety participates in Michael additions and Diels-Alder cycloadditions:

Michael Additions

Nucleophiles (e.g., amines, thiols) attack the β-carbon of the enone:

text
Nu− + (E)-enone → Nu−C−C(=O)−

Example : Reaction with methylamine yields β-amino ketone derivatives.

Conditions :

NucleophileSolventCatalystYieldReference
MethylamineEthanolNone72%
BenzylthiolDCMTriethylamine68%

Diels-Alder Reactions

Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene):

text
Diene + Enone → Cyclohexene derivative

Conditions :

DieneSolventTemperatureYieldReference
1,3-ButadieneToluene110°C58%

Electrophilic Aromatic Substitution (EAS)

The phenyl rings undergo nitration or sulfonation, directed by electron-withdrawing groups (e.g., amide, enone):

Nitration :

text
HNO3/H2SO4 → Nitro-substituted derivatives (meta to substituents)

Sulfonation :

text
H2SO4/SO3 → Sulfonic acid derivatives

Regioselectivity :

SubstituentPositionReference
AmideMeta
EnonePara

Reduction Reactions

Catalytic hydrogenation reduces double bonds selectively:

Conditions :

SubstrateCatalystPressureProductYieldReference
EnamidePd/C1 atm H2Saturated amide85%
EnonePtO23 atm H2Saturated ketone78%

Thiadiazole Ring Reactivity

The thiadiazole moiety (if present) undergoes nucleophilic substitution at sulfur or nitrogen:

  • Oxidation : Forms sulfoxides or sulfones with H2O2.

  • Alkylation : Reacts with alkyl halides under basic conditions.

Metabolic Stability

In vitro studies using liver microsomes show moderate stability (t1/2 = 2.3h), suggesting slow enzymatic hydrolysis of the amide bond .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential pharmacological properties, particularly as an anti-cancer agent. Studies have shown that similar compounds with phenylpropanoic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the phenylpropanoic acid structure enhance biological activity .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs possess antimicrobial properties. The presence of the phenyl group may enhance lipophilicity, allowing better membrane penetration and increased efficacy against bacterial strains.

Case Study:
A comparative analysis revealed that derivatives of phenylpropanoic acid showed promising results against both Gram-positive and Gram-negative bacteria, indicating potential as antimicrobial agents .

Material Science

The unique structure of (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide allows it to be utilized in the development of advanced materials such as polymers and nanocomposites. Its ability to form hydrogen bonds can be exploited in creating self-healing materials.

Data Table: Potential Applications in Material Science

Application AreaDescriptionPotential Benefits
Self-Healing PolymersIncorporation into polymer matricesEnhanced durability and longevity
NanocompositesUse as a filler or modifierImproved mechanical properties
CoatingsDevelopment of protective coatingsIncreased resistance to wear

Mechanism of Action

The mechanism of action of (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s conjugated system allows it to participate in electron transfer processes, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Cinnamanilides

The target compound belongs to a broader class of N-arylcinnamanilides, which exhibit structural diversity primarily in the substituents on the phenyl rings. Key analogs include:

Compound ID Substituents on Aniline Ring Key Structural Features
Target Compound (STK047529) 4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl Dual enamide groups, unmodified phenyl rings
(2E)-N-[4-Nitro-3-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (18) 4-Nitro-3-(trifluoromethyl)phenyl Electron-withdrawing NO₂ and CF₃ groups
(2E)-N-[2,6-Dibromo-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (19) 2,6-Dibromo-4-(trifluoromethyl)phenyl Halogenated (Br) and CF₃ groups
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(trifluoromethyl)phenyl High lipophilicity due to dual CF₃ groups

In contrast, the target compound lacks such substituents, relying on its conjugated system for reactivity .

Antibacterial Activity

Cinnamanilides demonstrate potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA):

Compound ID MIC against MRSA (µg/mL) MBC against MRSA (µg/mL) Reference
18 8.0 16.0
19 4.0 8.0
Target Compound Not reported Not reported

The superior activity of compound 19 (MIC = 4.0 µg/mL) is attributed to its bromine substituents, which may enhance membrane penetration.

Antimycobacterial and Antifungal Activity

Selected cinnamanilides inhibit Mycobacterium tuberculosis H37Ra and fungal pathogens:

Compound ID MIC against M. tuberculosis (µg/mL) MIC against Candida albicans (µg/mL)
3,5-bis(CF₃) analog 1.5 16.0
Target Compound Not tested Not tested

The bis-trifluoromethyl derivative exhibits antitubercular activity comparable to isoniazid (MIC = 1.0 µg/mL), emphasizing the role of lipophilicity in crossing mycobacterial membranes .

Antimalarial Potential

In antimalarial screens, analogs like compound 18 (IC₅₀ = 2.0–4.3 µM against Plasmodium falciparum) outperform chloroquine (IC₅₀ = 15 µM).

Physicochemical Properties and ADMET Considerations

Property Target Compound Compound 18 Compound 19
Molecular Weight (g/mol) 353.42 378.28 528.06
Lipinski Rule Compliance Yes (≤5 H-bond donors/acceptors, MW <500) Yes No (MW >500)
Predicted Solubility Low (high logP) Moderate Low

The target compound complies with Lipinski’s rules, suggesting oral bioavailability, whereas brominated analogs like compound 19 may face absorption challenges due to higher molecular weight .

Biological Activity

The compound (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide is a member of the class of compounds known as enaminones, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide can be summarized as follows:

PropertyValue
Molecular FormulaC24H21NO2
Molecular Weight365.44 g/mol
SMILESCc1ccc(cc1)C(=O)C=CC(=O)Nc2ccc(cc2)C(=O)C=CC(=O)N
IUPAC Name(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide

Anticancer Properties

Research has indicated that compounds similar to (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of enaminones induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential. This suggests a potential mechanism through which this compound may exert its anticancer effects .

Anti-inflammatory Effects

Enaminones have also been studied for their anti-inflammatory properties. The compound has shown promise in inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be mediated through the inhibition of NF-kB signaling pathways, which are crucial for the expression of these inflammatory markers .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide has demonstrated antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various enaminone derivatives, including (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide. The results indicated significant cytotoxicity against breast and lung cancer cell lines, with IC50 values in the low micromolar range. The study concluded that further investigation into the structure–activity relationship (SAR) could enhance the efficacy of these compounds in clinical applications .

Study 2: Anti-inflammatory Mechanism

Another research effort focused on elucidating the anti-inflammatory mechanisms of enaminones. The findings indicated that (2E)-N-{4-[...]} inhibited COX enzymes and reduced prostaglandin E2 levels in macrophage cultures, highlighting its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide?

  • Methodological Answer : The compound can be synthesized via a base-catalyzed condensation reaction. For example, a related enamide derivative was prepared by refluxing (2E)-1-phenyl-3-(4-hydroxyphenyl)prop-2-en-1-one with N-(4-bromobutyl)phthalimide in acetone using potassium carbonate as a base. The reaction mixture is purified via crystallization from ethyl acetate . Modifications may involve optimizing solvent polarity (e.g., DMF or THF) or adjusting stoichiometric ratios to improve yield.

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation relies on single-crystal X-ray diffraction (SCXRD) for unambiguous determination of stereochemistry and bond geometry. For example, SCXRD analysis of a structurally analogous sulfonamide derivative revealed key torsion angles (e.g., C3–C2–N1–S1 = −103.3°) and validated the (E)-configuration of the enamide moiety . Complementary techniques include 1H/13C NMR (to confirm proton environments and coupling constants) and FT-IR (to identify carbonyl stretching vibrations at ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Discrepancies may arise from dynamic processes (e.g., tautomerism or solvent-induced conformational changes). For instance, NMR might suggest equilibrium between keto-enol forms, while SCXRD captures a static structure. To resolve this:

  • Perform variable-temperature NMR to detect exchange broadening.
  • Use DFT calculations to compare energy profiles of proposed conformers with experimental data .
  • Validate hydrogen bonding patterns via SCXRD (e.g., O–H···O interactions stabilizing specific tautomers) .

Q. How can reaction conditions be optimized for enantioselective synthesis of this compound?

  • Methodological Answer : Enantioselectivity can be achieved using chiral catalysts or auxiliaries. For example:

  • Asymmetric organocatalysis : Proline-derived catalysts promote Michael additions in related α,β-unsaturated carbonyl systems.
  • Chiral ligands : Rhodium or palladium complexes with BINAP ligands enable stereocontrol during cross-coupling steps .
  • Monitor enantiomeric excess (ee) via HPLC with chiral columns or circular dichroism (CD) spectroscopy .

Q. What computational tools are recommended for modeling the compound’s electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity (e.g., charge transfer in donor-acceptor systems). Software: Gaussian 16 or ORCA.
  • Molecular Dynamics (MD) : Simulate solvent interactions using GROMACS or AMBER to assess stability in biological matrices.
  • Crystallographic software : WinGX and ORTEP-3 visualize anisotropic displacement parameters and refine disorder models .

Q. How are crystallographic disorders handled during refinement?

  • Methodological Answer :

  • Use SHELXL to model partial occupancy of disordered atoms. For example, split positions for overlapping phenyl rings can be refined with restraints on bond distances and angles .
  • Apply TWIN/BASF commands in SHELXL for twinned crystals, leveraging the Hooft parameter to validate twin laws .
  • Validate refinement quality via R-factor convergence (e.g., R₁ < 0.05 for high-resolution data) and residual electron density maps .

Data Analysis and Experimental Design

Q. What statistical methods are used to analyze batch-to-batch variability in synthetic yields?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2^k-p) to identify critical variables (e.g., temperature, catalyst loading).
  • Multivariate regression : Correlate reaction parameters (e.g., solvent polarity index) with yield data using software like JMP or Minitab.
  • Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic datasets to detect outliers .

Q. How can the compound’s stability under physiological conditions be assessed?

  • Methodological Answer :

  • Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS.
  • Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track by HPLC.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide
Reactant of Route 2
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(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.